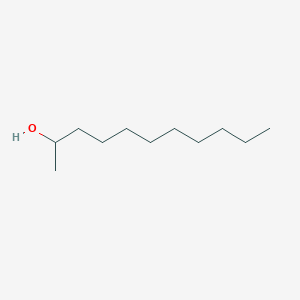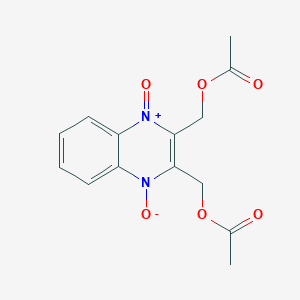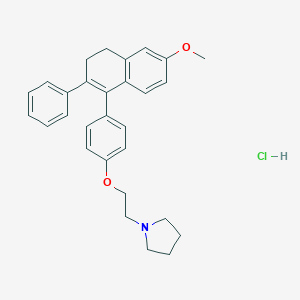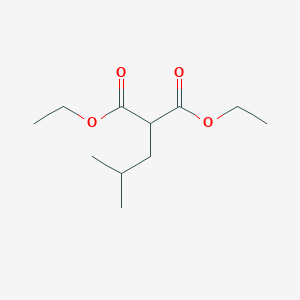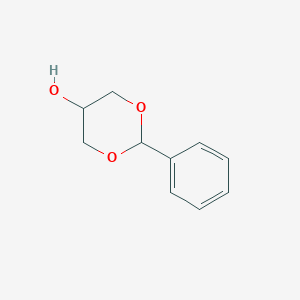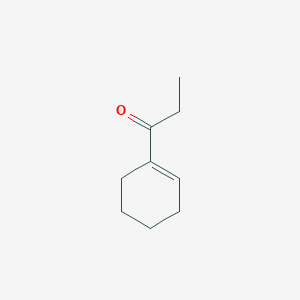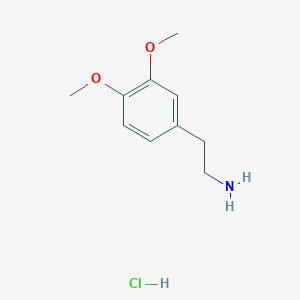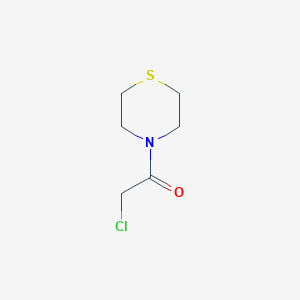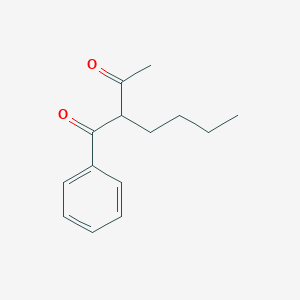
3-Pentanethiol, 2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentanethiol, 2-methyl- is a colorless liquid with a strong odor. It is also known as 2-methylpentanethiol or 2MPT and is a member of the thiols family. Thiols are organic compounds that contain a sulfur atom and a hydrogen atom, and they are commonly found in the human body and various biological processes.
作用機序
The mechanism of action of 3-Pentanethiol, 2-methyl- is not fully understood. However, it is believed to act as a nucleophile due to the presence of a sulfur atom, which can react with electrophilic molecules. This property makes it useful in various chemical reactions and as a flavor and fragrance agent.
Biochemical and Physiological Effects:
3-Pentanethiol, 2-methyl- has been shown to have various biochemical and physiological effects. In one study, it was found to increase the production of reactive oxygen species (ROS) in human liver cells, which can lead to oxidative stress and cell damage. However, other studies have suggested that it may have potential therapeutic effects, such as its ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using 3-Pentanethiol, 2-methyl- in lab experiments is its strong odor, which makes it easy to detect and measure. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be toxic in high concentrations, which can pose a risk to researchers working with it.
将来の方向性
There are several future directions for research on 3-Pentanethiol, 2-methyl-. One area of interest is its potential as a biomarker for liver function. Further studies could investigate its use as a diagnostic tool for liver diseases. Additionally, more research is needed to understand its mechanism of action and potential therapeutic effects. Finally, studies could investigate the safety and toxicity of 3-Pentanethiol, 2-methyl- in various applications, including its use as a flavor and fragrance agent and its potential use in medicine.
Conclusion:
In conclusion, 3-Pentanethiol, 2-methyl- is a versatile organic compound with various scientific research applications. Its strong odor and ease of synthesis make it useful in lab experiments, while its potential therapeutic effects and use as a biomarker for liver function make it an interesting area of research for medicine. However, its toxicity in high concentrations highlights the importance of safety precautions when working with it.
合成法
3-Pentanethiol, 2-methyl- can be synthesized through various methods, including the reaction of pentanone with hydrogen sulfide gas in the presence of a catalyst. Another method involves the reaction of 2-methyl-1-butanol with thionyl chloride, followed by the reaction of the resulting product with hydrogen sulfide gas. The purity of the final product can be improved by distillation or recrystallization.
科学的研究の応用
3-Pentanethiol, 2-methyl- has various scientific research applications, including its use as a flavor and fragrance agent in the food industry. It is also used as an odorant in natural gas and propane, as well as in the production of rubber and plastics. Additionally, 3-Pentanethiol, 2-methyl- has been studied for its potential use as a biomarker for liver function and as a potential therapeutic agent for various diseases.
特性
CAS番号 |
1639-04-9 |
|---|---|
製品名 |
3-Pentanethiol, 2-methyl- |
分子式 |
C6H14S |
分子量 |
118.24 g/mol |
IUPAC名 |
2-methylpentane-3-thiol |
InChI |
InChI=1S/C6H14S/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3 |
InChIキー |
NTRKGRUMBHBCAM-UHFFFAOYSA-N |
SMILES |
CCC(C(C)C)S |
正規SMILES |
CCC(C(C)C)S |
同義語 |
2-Methyl-3-pentanethiol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




